Ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

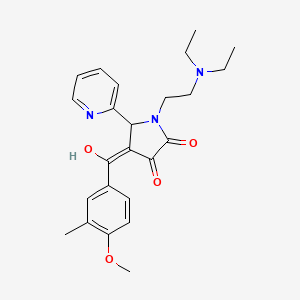

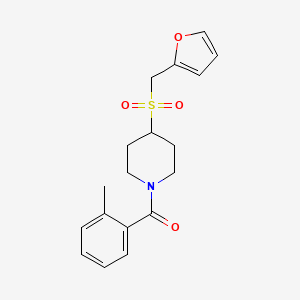

Ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate is a chemical compound with the molecular formula C8H7BrF2O2S . It has a molecular weight of 285.1 .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H7BrF2O2S/c1-2-13-7(12)8(10,11)5-3-4-6(9)14-5/h3-4H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The exact physical and chemical properties such as boiling point, density, etc., are not provided in the search results.Aplicaciones Científicas De Investigación

1. Catalysis and Organic Synthesis

Ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate is employed in copper-catalyzed N-formylation of amines, showcasing its utility as an N-formylating reagent. This process facilitates the formation of N-formamides across a spectrum of amines including primary, secondary, cyclic arylamines, and aliphatic amines, offering moderate to excellent yields (Xiao-fang Li et al., 2018). Additionally, it serves as a precursor in the synthesis of unsymmetrical α,α-diarylacetates, enabling a straightforward pathway to these compounds through a mild Lewis acid-catalyzed C-N → C-C exchange (Santosh D. Jadhav & Anand Singh, 2016).

2. Light-Driven Chemical Transformations

The compound has been utilized in visible-light-driven direct 2,2-difluoroacetylation processes, where irradiation by blue LEDs in the presence of fluorescein catalyst leads to the formation of 2,2-difluoroacetyl compounds. This process highlights the compound's role in sustainable chemistry by leveraging light as a green energy source (Y. Furukawa et al., 2020).

3. Development of Antibacterial and Antifungal Agents

Research into the antibacterial and antifungal properties of derivatives of 5-bromothiophene has demonstrated the potential for developing new antimicrobial agents. Solvent-free synthesis of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones has shown good yields and some compounds exhibit promising antibacterial and antifungal activity (Mayank G. Sharma et al., 2022).

4. Advanced Organic Reactions and Synthesis

The compound also plays a crucial role in advanced organic synthesis, including radical reactions of alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers. This methodology has been applied in the synthesis of compounds like 3,3-difluoro-GABA, showcasing the compound's utility in synthesizing novel organic molecules (I. Kondratov et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O2S/c1-2-13-7(12)8(10,11)5-3-4-6(9)14-5/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRBICWOMVCURG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(S1)Br)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-phenethylacetamide](/img/structure/B2704723.png)

![1-Ethylsulfonyl-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2704734.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2704739.png)

![5-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2704741.png)